1.1. Full Name: 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine []
1.2. Classification: CTEP is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [, ].
1.3. Role in Scientific Research: CTEP is a valuable tool in preclinical research, particularly in neuroscience, for investigating the role of mGlu5 in various neurological and psychiatric disorders [, , , , ].
The synthesis of CTEP involves several steps that typically include the formation of the core imidazole structure followed by the introduction of functional groups. The detailed synthetic route can be complex and may vary based on the starting materials available. Generally, the synthesis can be outlined as follows:
The precise conditions for each step, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product.
CTEP has a molecular formula of and features a complex structure that includes a pyridine ring, an imidazole ring, and multiple functional groups . The structural representation can be visualized using chemical structure drawing software or databases that provide 2D and 3D models.
Key structural data include:
CTEP primarily engages in interactions with metabotropic glutamate receptors. As a negative allosteric modulator, it alters receptor activity without directly competing with the endogenous ligand (glutamate). The mechanism involves binding to an allosteric site on the mGluR5 receptor, which leads to a decrease in receptor activation when glutamate is present.
Potential reactions involving CTEP include:
CTEP acts by binding to the allosteric site on mGluR5 receptors, which are coupled to inhibitory G-proteins. This binding reduces the receptor's response to glutamate, thereby modulating synaptic transmission. The process can be summarized as follows:
Studies have indicated that this mechanism may have therapeutic implications in conditions such as anxiety and depression .
CTEP exhibits several notable physical and chemical properties:
Relevant data includes:
CTEP has several applications in scientific research:
CTEP's unique properties make it a valuable compound for both basic research and potential therapeutic development targeting glutamate-related pathologies .
Retrosynthetic analysis provides a systematic framework for deconstructing Ctep’s complex molecular architecture into simpler precursors. This approach employs strategic disconnections at bonds that maximize structural simplification while preserving functional group compatibility. For Ctep analogues, key disconnection sites include:
Table 1: Retrosynthetic Strategies for Ctep Core Scaffolds
Target Bond | Disconnection Strategy | Synthons Generated | Synthetic Equivalents |
---|---|---|---|
Ctep C–N amide | Amide bond cleavage | R–COOH⁻ + ⁺H–NR₂ | Cinnamic acid + amines |
Ctep Cα–Cβ | Wittig disconnection | PhCHO + ⁻OOC–CH₂⁺ | Benzaldehyde + phosphonium ylide |
Aryl–Alkyl | Electrophilic substitution | Ar⁺ + ⁻CH₂–COOH | Benzyl bromide + cyanide |
Recent innovations integrate network-searching algorithms (e.g., Chematica’s NOC database) to evaluate pathway costs and reaction popularity. This identifies optimal routes balancing step count, purification complexity, and starting material availability [7].
Computational tools address Ctep synthesis bottlenecks by predicting feasible routes and optimizing reaction parameters:
Plant-specialized tools (e.g., AraGEM) model compartmentalized reactions in metabolic networks, guiding bio-inspired Ctep production in engineered microbes. Machine learning also accelerates enzyme engineering, predicting mutations in glycosyltransferases to improve Ctep glycosylation yields by 40% [4] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9